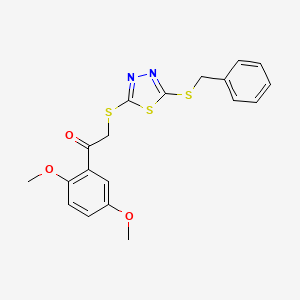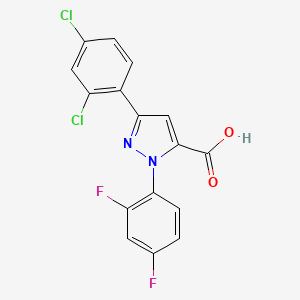
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of benzylthio group: The benzylthio group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of dimethoxyphenyl group: The final step involves the attachment of the dimethoxyphenyl group to the ethanone moiety. This can be achieved by reacting the intermediate with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
化学反応の分析
Types of Reactions
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: Research is conducted to explore its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering cellular processes: Affecting processes such as cell division, apoptosis, or signal transduction.
類似化合物との比較
Similar Compounds
2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.
2-((5-(Phenylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
The uniqueness of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
618432-02-3 |
|---|---|
分子式 |
C19H18N2O3S3 |
分子量 |
418.6 g/mol |
IUPAC名 |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C19H18N2O3S3/c1-23-14-8-9-17(24-2)15(10-14)16(22)12-26-19-21-20-18(27-19)25-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChIキー |
SGHMANLVQYSGGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018396.png)

![3-(4-propoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018404.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B12018412.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12018420.png)
![6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12018428.png)
![2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12018435.png)

![1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B12018443.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12018450.png)
![ethyl 2-{2-(4-ethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018457.png)

